molecular formula C23H26N4O2S B12502228 N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B12502228
M. Wt: 422.5 g/mol
InChI Key: FFGOTFAVUKIXCZ-UHFFFAOYSA-N
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Description

N-{[4-(methylsulfanyl)phenyl]methyl}-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxadiazole group, and the attachment of the phenyl and methylsulfanyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Oxadiazole Group: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of Phenyl and Methylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(methylsulfanyl)phenyl]methyl}-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(methylsulfanyl)phenyl]methyl}-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26N4O2S/c1-30-20-9-7-17(8-10-20)15-24-23(28)19-11-13-27(14-12-19)16-21-25-22(26-29-21)18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,24,28)

InChI Key

FFGOTFAVUKIXCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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